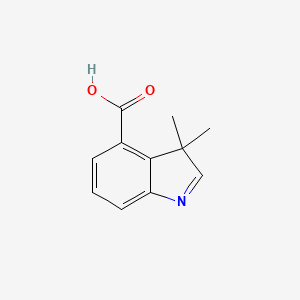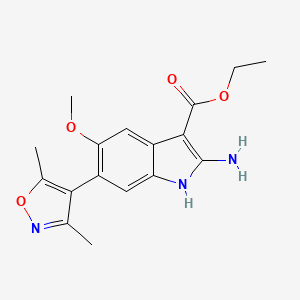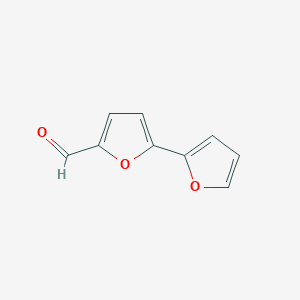
3,3-Dimethyl-3H-indole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3-Dimethyl-3H-indole-4-carboxylic acid” is a derivative of indole-3-carboxylic acid . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole-3-carboxylic acid derivatives, such as “this compound”, has been a subject of interest in recent years . Liu et al. developed an effective method for the preparation of 3-alkoxycarbonyl derivatives of indole, based on the reaction of substituted o-iodoaniline with dicarbonyl compounds . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Wissenschaftliche Forschungsanwendungen
Indole Synthesis Methods
The synthesis of indoles, including 3,3-Dimethyl-3H-indole-4-carboxylic acid, is a significant area of research in organic chemistry due to the broad range of biological activities associated with indole derivatives. A review of indole synthesis methods classifies the strategies into nine types, highlighting the diverse approaches to constructing the indole nucleus. These methodologies are crucial for developing compounds with potential applications in pharmaceuticals and materials science (Taber & Tirunahari, 2011).
Biological and Pharmacological Activities
Research into indole derivatives, such as this compound, explores their chemoprotective properties, especially against cancer. Studies on indole-3-carbinol (I3C) and its derivatives have shown protective effects against chronic liver injuries and cancer, demonstrating the significant pharmacological potential of indole compounds (Bradlow, 2008); (Wang et al., 2016).
Impact on Biocatalyst and Microbial Inhibition
The effect of carboxylic acids, including those related to this compound, on microbial growth and biocatalysis is another area of significant research. Understanding the inhibitory effects of these compounds on microbes such as Escherichia coli and Saccharomyces cerevisiae can inform the development of more robust industrial bioprocesses (Jarboe et al., 2013).
Green Chemistry Applications
Studies on the applications of green chemistry principles to organic synthesis highlight the potential of compounds like this compound. The utilization of deep eutectic solvents (DESs) in organic transformations represents a sustainable approach to chemical synthesis, with implications for environmental safety and efficiency (Ali et al., 2021).
Microbial Catabolism of Indoles
Research into the microbial catabolism of indoles, such as this compound, provides insights into their environmental fate and potential biotechnological applications. Understanding how bacteria degrade indole compounds can inform strategies for bioremediation and the development of microbial technologies for environmental management (Laird et al., 2020).
Zukünftige Richtungen
The future directions in the research of “3,3-Dimethyl-3H-indole-4-carboxylic acid” and its derivatives could involve the development of new drugs and the exploration of their potential applications in treating various disorders . The design, synthesis, and evaluation of their herbicidal activity as potential transport inhibitor response 1 antagonists have been reported .
Wirkmechanismus
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These changes can include the inhibition or activation of certain cellular processes, depending on the specific derivative and target.
Biochemical Pathways
Indole derivatives are known to influence various biochemical pathways . For instance, some indole derivatives have been shown to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Indole derivatives are known to have various biologically vital properties . They can influence cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of indole derivatives .
Biochemische Analyse
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors .
Metabolic Pathways
Indole derivatives are synthesized from tryptophan via intermediates .
Eigenschaften
IUPAC Name |
3,3-dimethylindole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2)6-12-8-5-3-4-7(9(8)11)10(13)14/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHONCNTZCBMMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=NC2=CC=CC(=C21)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B6591795.png)
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6591798.png)



![(4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B6591828.png)
![9-[1,1'-biphenyl]-3-yl-9'-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole](/img/structure/B6591829.png)





![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B6591871.png)
![2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B6591877.png)
